molecular formula C13H13BrFN3O B213542 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B213542
M. Wt: 326.16 g/mol
InChI Key: VLMFSVGKRZXJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the inhibition of CDK2 and GSK-3β, which are key regulators of cell cycle progression and apoptosis. This leads to the arrest of cell cycle progression and induction of apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been studied extensively. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases. It also inhibits the proliferation of cancer cells by arresting cell cycle progression at the G1 phase.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its potent inhibitory activity against CDK2 and GSK-3β, which makes it a promising candidate for the development of anticancer agents. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to identify other potential targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of more potent and selective inhibitors of CDK2 and GSK-3β.
In conclusion, 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a promising compound that has potential applications in medicinal chemistry and drug discovery. Its potent inhibitory activity against CDK2 and GSK-3β makes it a promising candidate for the development of anticancer agents. Further research is needed to explore its potential applications in other diseases and to identify other potential targets for drug development.

Synthesis Methods

The synthesis of 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be achieved using several methods. One of the most common methods involves the reaction of 4-bromo-2-fluoroacetophenone with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

The chemical compound 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in the regulation of cell cycle and apoptosis. This makes it a promising candidate for the development of anticancer agents.

properties

Product Name

4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C13H13BrFN3O

Molecular Weight

326.16 g/mol

IUPAC Name

4-bromo-N-(4-fluoro-2-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrFN3O/c1-7-6-9(15)4-5-10(7)16-13(19)12-11(14)8(2)17-18(12)3/h4-6H,1-3H3,(H,16,19)

InChI Key

VLMFSVGKRZXJFO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Br

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.